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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Avitinib
maleate, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor, on
downstream signaling pathways. Avitinib maleate is a potent and selective inhibitor of mutant
EGFR, including the T790M resistance mutation, and has also been shown to inhibit Bruton's
tyrosine kinase (BTK).[1] Understanding its impact on intracellular signaling is crucial for
elucidating its mechanism of action, identifying biomarkers of response, and developing
effective therapeutic strategies.

Data Presentation
Table 1: In Vitro Inhibitory Activity of Avitinib Maleate

This table summarizes the half-maximal inhibitory concentration (IC50) values of Avitinib
maleate against various EGFR mutants and other kinases. This data is critical for determining

the potency and selectivity of the inhibitor.
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Target Protein IC50 (nM) Cell Line/Assay Condition
EGFR (L858R/T790M) 0.18 Biochemical Assay

EGFR (L858R) ~0.18 Not Specified

EGFR (Exon 19 Deletion) Not Specified Not Specified

Wild-Type EGFR 7.68 Biochemical Assay

BTK Not Specified Not Specified

Data compiled from publicly available sources. "Not Specified" indicates that the specific value
was not available in the reviewed literature.

Table 2: Cellular Effects of Avitinib Maleate on
Downstream Signaling Molecules

This table provides a qualitative and semi-quantitative summary of the observed effects of
Avitinib maleate on the phosphorylation status of key downstream signaling proteins.

Effect of Avitinib

Signaling Pathway Protein Cell Line(s)
Maleate
PISK/Akt/mTOR p-Akt Decreased Not Specified
Ras/Raf/MEK/ERK p-ERK1/2 Decreased Not Specified
JAK/STAT p-STAT3 Decreased Not Specified
BTK Signaling p-BTK Decreased Not Specified
Apoptosis Cleaved PARP Increased Not Specified
Apoptosis Cleaved Caspase-3 Increased Not Specified

"p-" denotes the phosphorylated (activated) form of the protein. The effects are generally dose-
dependent. Specific quantitative data on the extent of inhibition at various concentrations is an
area for further investigation.
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Mandatory Visualization
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Figure 1: Avitinib Maleate Inhibition of EGFR Downstream Signaling

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b605098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Figure 1: Avitinib Maleate Inhibition of EGFR Downstream Signaling

1. Cell Culture & Treatment
- Seed cells (e.g., NCI-H1975)
- Treat with various concentrations of Avitinib maleate

i

2. Cell Lysis
- Harvest cells and lyse to extract proteins

i

3. Protein Quantification
- Determine protein concentration (e.g., BCA assay)

4. SDS-PAGE
- Separate proteins by size

i

5. Protein Transfer
- Transfer proteins to a membrane (e.g., PVDF)

'

6. Immunoblotting
- Block membrane
- Incubate with primary antibody (e.g., anti-p-Akt)
- Incubate with HRP-conjugated secondary antibody

'

7. Detection
- Add chemiluminescent substrate
- Image the blot

8. Data Analysis
- Quantify band intensity
- Normalize to loading control (e.g., GAPDH)

Figure 2: Experimental Workflow for Western Blot Analysis

Click to download full resolution via product page
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Figure 2: Experimental Workflow for Western Blot Analysis

Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
of Avitinib Maleate

This protocol describes a general method to determine the IC50 value of Avitinib maleate
against a target kinase, such as EGFR, using a luminescence-based kinase assay.

Materials:

Recombinant human EGFR (or other target kinase)

e Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

e ATP

» Avitinib maleate

» Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
« DMSO

o ADP-Glo™ Kinase Assay Kit (Promega) or similar

o White, opaque 96-well plates

o Plate reader with luminescence detection capabilities

Procedure:

e Compound Preparation: Prepare a 10 mM stock solution of Avitinib maleate in 100%
DMSO. Create a serial dilution series of Avitinib maleate in DMSO. Further dilute these into
the kinase buffer to achieve the desired final concentrations for the assay. The final DMSO
concentration in the assay should not exceed 1%.

» Reaction Setup:
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o Add 5 pL of the kinase buffer to each well of a 96-well plate.

o Add 2.5 L of the Avitinib maleate dilutions to the appropriate wells. For the positive
control (no inhibitor), add 2.5 pL of kinase buffer with the same percentage of DMSO.

o Add 2.5 L of the kinase substrate/ATP mixture to each well.

o Initiate the reaction by adding 2.5 pL of the recombinant kinase solution to each well. The
final reaction volume will be 12.5 pL.

e Incubation: Incubate the plate at 30°C for 60 minutes.
e Reaction Termination and Signal Generation:

o Add 12.5 uL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete
the remaining ATP. Incubate at room temperature for 40 minutes.

o Add 25 puL of Kinase Detection Reagent to each well. This reagent converts the ADP
produced to ATP and generates a luminescent signal. Incubate at room temperature for
30-60 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate reader.
o Data Analysis:

o Calculate the percentage of kinase inhibition for each Avitinib maleate concentration
relative to the positive control.

o Plot the percentage of inhibition against the logarithm of the Avitinib maleate
concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Downstream
Signaling Pathway Modulation by Avitinib Maleate
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This protocol details the steps for performing a Western blot to assess the phosphorylation
status of key proteins in the EGFR signaling pathway following treatment with Avitinib
maleate.

Materials:

e Cell line of interest (e.g., NCI-H1975 for mutant EGFR)

e Cell culture medium and supplements

 Avitinib maleate

e Phosphate-buffered saline (PBS)

» RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

o PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

e Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-
ERK1/2, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, and a
loading control like anti-GAPDH or anti-3-actin)

o HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
e Chemiluminescence imaging system

Procedure:
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Cell Culture and Treatment:

o Culture the chosen cell line to 70-80% confluency.

o Treat the cells with a range of concentrations of Avitinib maleate for a specified duration
(e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

Cell Lysis:

[¢]

After treatment, wash the cells with ice-cold PBS.

[e]

Lyse the cells by adding ice-cold RIPA buffer.

o

Scrape the cells and collect the lysate.

[¢]

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:

o Determine the protein concentration of the supernatant using a BCA assay.

Sample Preparation and SDS-PAGE:

o Normalize the protein concentration of all samples.

o Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

o Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-PAGE gel.

Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (diluted in blocking buffer according to
the manufacturer's recommendation) overnight at 4°C with gentle agitation.
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o Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted
in blocking buffer) for 1 hour at room temperature.

o Wash the membrane three times with TBST.

e Detection:

o |Incubate the membrane with ECL substrate.

o Capture the chemiluminescent signal using an imaging system.

e Data Analysis:

o Quantify the band intensities using densitometry software (e.g., ImageJ).

o Normalize the intensity of the phosphoprotein bands to the total protein bands and/or the
loading control to determine the relative change in phosphorylation.

By following these protocols, researchers can effectively characterize the inhibitory profile of
Avitinib maleate and its impact on key cancer-related signaling pathways, providing valuable
insights for preclinical and clinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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